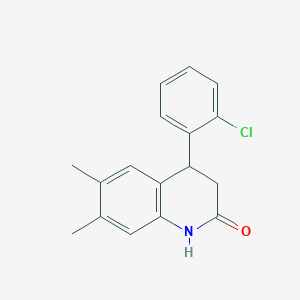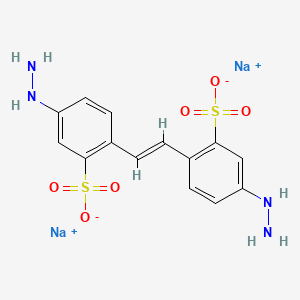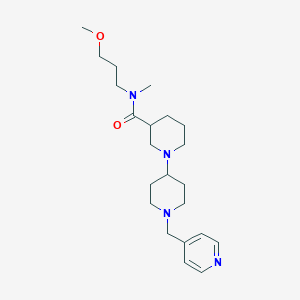
4-(2-chlorophenyl)-6,7-dimethyl-3,4-dihydro-2(1H)-quinolinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-chlorophenyl)-6,7-dimethyl-3,4-dihydro-2(1H)-quinolinone, also known as CDMQ, is a chemical compound with potential applications in the field of medicinal chemistry. It is a quinolone derivative that has been synthesized through various methods, and its mechanism of action and physiological effects have been studied in scientific research.
作用机制
The mechanism of action of 4-(2-chlorophenyl)-6,7-dimethyl-3,4-dihydro-2(1H)-quinolinone involves the inhibition of the Akt/mTOR signaling pathway, which is involved in cell growth, survival, and metabolism. This compound inhibits the phosphorylation of Akt and mTOR, leading to the activation of caspases and induction of apoptosis in cancer cells. The compound also inhibits angiogenesis by reducing the expression of vascular endothelial growth factor (VEGF) and its receptor (VEGFR).
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells, induces apoptosis, and inhibits angiogenesis. The compound also inhibits the production of pro-inflammatory cytokines, indicating its potential use as an anti-inflammatory agent. In vivo studies have shown that this compound inhibits tumor growth and metastasis, and improves survival rates in animal models of cancer.
实验室实验的优点和局限性
4-(2-chlorophenyl)-6,7-dimethyl-3,4-dihydro-2(1H)-quinolinone has several advantages for use in lab experiments. It is a relatively simple compound that can be synthesized using various methods. It has been characterized using various techniques, and its mechanism of action and physiological effects have been studied in scientific research. However, there are some limitations to using this compound in lab experiments. The compound has low solubility in water, which can make it difficult to administer in vivo. In addition, more studies are needed to determine the optimal dosage and toxicity of this compound.
未来方向
There are several future directions for further research on 4-(2-chlorophenyl)-6,7-dimethyl-3,4-dihydro-2(1H)-quinolinone. One area of research is the development of new synthetic methods to improve the yield and purity of the compound. Another area of research is the investigation of the optimal dosage and toxicity of this compound in vivo. In addition, more studies are needed to determine the potential use of this compound as an anti-cancer agent in human clinical trials. Finally, the development of new derivatives of this compound with improved solubility and bioavailability could lead to the discovery of novel anti-cancer agents.
合成方法
4-(2-chlorophenyl)-6,7-dimethyl-3,4-dihydro-2(1H)-quinolinone has been synthesized through several methods, including the condensation of 2-chlorobenzaldehyde and 2,4-pentanedione in the presence of ammonium acetate, and the reaction of 2-chlorobenzaldehyde with 2,4-pentanedione in the presence of piperidine. Other methods involve the reaction of 2-chlorobenzaldehyde with ethyl acetoacetate or 2,4-pentanedione in the presence of sodium ethoxide or sodium methoxide. The synthesized this compound has been characterized using various techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and elemental analysis.
科学研究应用
4-(2-chlorophenyl)-6,7-dimethyl-3,4-dihydro-2(1H)-quinolinone has been studied for its potential applications in medicinal chemistry, particularly as an anti-cancer agent. In vitro studies have shown that this compound inhibits the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. The compound induces apoptosis in cancer cells by activating caspases and inhibiting the Akt/mTOR signaling pathway. This compound has also been shown to inhibit angiogenesis, which is the formation of new blood vessels that supply nutrients to tumors. In addition, this compound has been studied for its potential use as an anti-inflammatory agent, as it inhibits the production of pro-inflammatory cytokines.
属性
IUPAC Name |
4-(2-chlorophenyl)-6,7-dimethyl-3,4-dihydro-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO/c1-10-7-14-13(12-5-3-4-6-15(12)18)9-17(20)19-16(14)8-11(10)2/h3-8,13H,9H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNYYEKXEDZLEEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)NC(=O)CC2C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{2-[(3,4-dichlorophenyl)sulfonyl]ethyl}-1H-benzimidazole](/img/structure/B5361602.png)
![6-[(3-ethyl-4-isopropyl-1-piperazinyl)methyl]-1-methyl-1H-indole](/img/structure/B5361607.png)
![6-(methoxymethyl)-1-methyl-4-[(1S*,5R*)-1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5361612.png)
![3-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]-1-phenyl-2-propen-1-one](/img/structure/B5361616.png)
![2-[5-chloro-6-oxo-4-(1-piperidinyl)-1(6H)-pyridazinyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5361626.png)
![3-{4-[(4-chlorophenyl)acetyl]-1-piperazinyl}-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5361633.png)
![4-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]-4-oxobutane-1-sulfonamide](/img/structure/B5361639.png)
![2-{[5-(4-bromophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5361650.png)

![1-{[2-(cyclopentylmethyl)-1H-imidazol-4-yl]methyl}-4-(3-methylbenzyl)piperazine](/img/structure/B5361653.png)

![dimethyl 3-methyl-5-[(1-piperidinylacetyl)amino]-2,4-thiophenedicarboxylate](/img/structure/B5361657.png)

![3-{[4-(2-chlorobenzyl)-1-piperazinyl]carbonyl}bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B5361674.png)